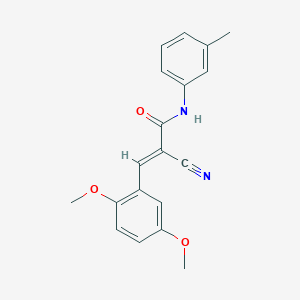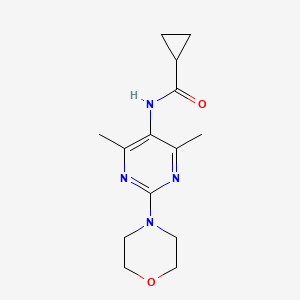
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)acrylamide, also known as 2C-DMA, is an acrylamide derivative that has been used in scientific research as an agonist of the 5-HT2A serotonin receptor. It is a potent agonist of the 5-HT2A receptor, with an EC50 of 1.2 nM and a Ki of 0.2 nM. It has been used in a variety of studies, including those looking at the effects of serotonin on behavior, cognition, and neurochemistry. It has also been used to assess the effects of serotonin on drug-seeking behavior, anxiety, and depression.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Acrylamide derivatives undergo various chemical reactions that are pivotal in organic synthesis. For instance, studies have shown that acrylamide compounds can participate in O,N and N,N double rearrangement reactions. These processes involve the condensation with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester to yield oxazinones and diazinones, showcasing the reactivity and versatility of acrylamide derivatives in synthesizing heterocyclic compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
Photovoltaic Applications
In the realm of renewable energy, acrylamide derivatives have been explored as organic sensitizers for solar cell applications. Novel organic sensitizers, which include acrylamide functionalities, have demonstrated high incident photon to current conversion efficiency when anchored onto TiO2 films. Such materials have shown potential in improving the efficiency of dye-sensitized solar cells, highlighting the role of acrylamide derivatives in advancing photovoltaic technologies (Kim et al., 2006).
Material Science and Polymer Chemistry
Acrylamide derivatives are also significant in the field of material science and polymer chemistry. For example, they have been used in the synthesis of pyrimidine derivatives by reacting with amides, showcasing their utility in creating polyfunctionalized pyrimidines with potential applications in various material science domains (Kohra, Tominaga, & Hosomi, 1988). Additionally, acrylamide derivatives have been studied for their role in the synthesis and characterization of new compounds for use as corrosion inhibitors, illustrating their importance in materials protection and extending the lifespan of metals in corrosive environments (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-11-17(23-2)7-8-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETIWHNWNJTZOS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)







![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)